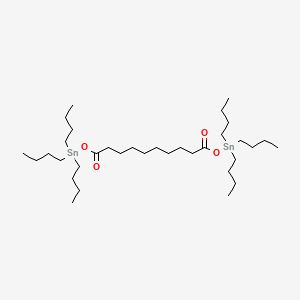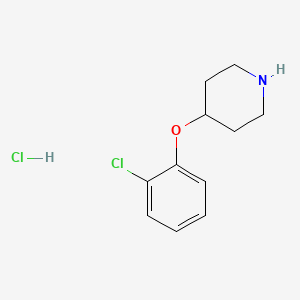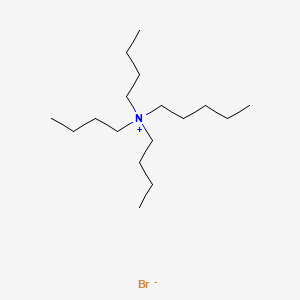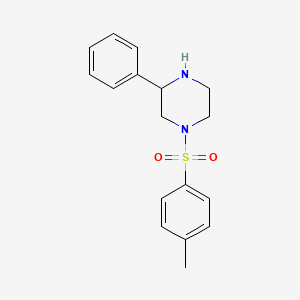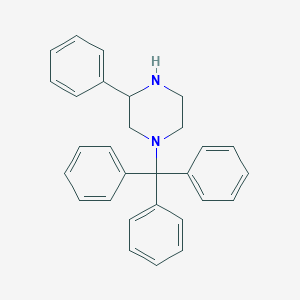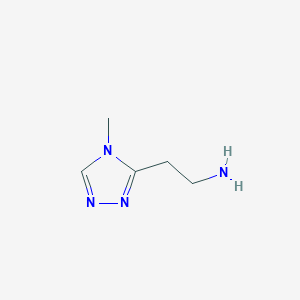
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 112.13 . It is a solid at room temperature .科学的研究の応用
Synthesis and Structural Studies
Synthesis and Properties of N-R-Amides
Synthesis and investigation of N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid were conducted, highlighting a method to create new heterocyclic compounds (Hotsulia, 2018).
Development of Novel Thiadiazole-Triazole Hybrids
This study synthesized new 1,3,4-thiadiazole-1,2,3-triazole hybrids, exploring their potential antiviral activity against COVID-19 (Rashdan et al., 2021).
Synthesis of 1,2,4-Triazole Derivatives
Research into the synthesis of new 1,2,4-triazoles and their derivatives revealed a variety of biological activities and potential use in drug design (Bayrak et al., 2009).
Biological Applications
Nuclease Activity and Cytotoxicity of Cu(II) Complexes
Cu(II) complexes of triazoles showed potential in DNA binding and demonstrated low toxicity in cancer cell lines, indicating potential in medicinal chemistry (Kumar et al., 2012).
Study of Optical Activity in Triazole Derivatives
Investigation into the optical activity of some S-derivatives of 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols suggested their potential in advanced drug design due to significant biological activity differences in optical isomers (Karpun et al., 2022).
Antioxidant Activities of Triazole Derivatives
Research on new trisubstituted triazoles showed significant antioxidant properties, further indicating the relevance of triazoles in medicinal chemistry (Sancak et al., 2012).
Antifungal Activities of Triazole Derivatives
Novel synthesis methods for double-headed derivatives of triazole-ethanol and their significant antifungal activities were investigated, indicating potential use in antifungal drug development (Haggam, 2021).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which suggests that this compound might also interact with similar targets .
Mode of Action
Based on the structure of the compound, it can be hypothesized that it might interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound might have similar effects .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it might have good absorption and distribution properties, while its metabolism and excretion would depend on various factors such as the specific enzymes present in the body .
Result of Action
Similar compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting that this compound might have similar effects.
Action Environment
The action, efficacy, and stability of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic flux . The compound’s involvement in these pathways can lead to changes in the concentration of key metabolites, which can have downstream effects on cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within certain tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUROGIJRFJQLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587984 |
Source


|
| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744994-00-1 |
Source


|
| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





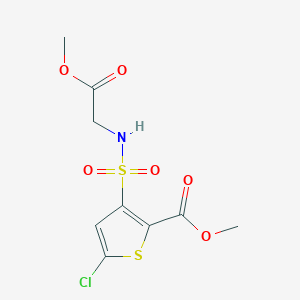
![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)

